![molecular formula C10H9N3O2S B2879157 N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 172848-45-2](/img/structure/B2879157.png)
N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, mass spectrometry) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, and spectral properties .Scientific Research Applications
Carcinogen Metabolism and Biomarkers
N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine may play a role in the study of carcinogens, particularly in tobacco-related cancer research. Carcinogens and their metabolites, such as nitrosamines, are quantified in human urine to evaluate tobacco exposure and its link to cancer. Nitrosamines, derived from tobacco-specific nitrosamines (TSNAs) like NNK, are critical biomarkers for studying the impact of tobacco on cancer. The specificity and sensitivity of these biomarkers are crucial for evaluating environmental tobacco smoke (ETS) exposure and the metabolic pathways of carcinogens in humans (Hecht, 2002).
Water and Wastewater Treatment
Research on N-Nitrosodimethylamine (NDMA) and its precursors in water highlights the importance of understanding the formation and removal of nitrosamines in water treatment processes. NDMA, a nitrosamine similar in structure to N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine, is a concern due to its carcinogenic potential. Treatment processes, including chloramination and ozonation, can lead to NDMA formation, necessitating strategies for its control and removal to ensure water safety (Sgroi et al., 2018).
Synthetic Chemistry
The compound's structural features make it a candidate for exploring synthetic pathways and reactions in organic chemistry. For instance, reductive amination processes and the selective catalytic reduction of aromatic nitro compounds to aromatic amines are significant for producing key functional groups in pharmaceuticals and materials science. Studies focus on developing efficient, sustainable synthetic methods for amine production, highlighting the relevance of compounds like N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine in facilitating these chemical transformations (Irrgang & Kempe, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZXVKELFROQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
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